molecular formula C5H3Br2N3S B6234477 2-(azidomethyl)-3,5-dibromothiophene CAS No. 2353862-01-6

2-(azidomethyl)-3,5-dibromothiophene

Cat. No. B6234477
CAS RN: 2353862-01-6
M. Wt: 297
InChI Key:
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Description

2-(Azidomethyl)-3,5-dibromothiophene (2-AM-3,5-DBT) is a novel compound that has been synthesized for use in scientific research. It is a sulfur-containing heterocyclic compound that is composed of four carbon atoms, one nitrogen atom, and two bromine atoms. This compound has been extensively studied in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Mechanism of Action

2-(azidomethyl)-3,5-dibromothiophene is believed to act as an electron acceptor in certain reactions. This property is thought to be due to its electron-poor nature, which allows it to interact with electron-rich species. This interaction can then lead to the formation of new products.
Biochemical and Physiological Effects
2-(azidomethyl)-3,5-dibromothiophene has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-(azidomethyl)-3,5-dibromothiophene is an attractive compound for use in laboratory experiments due to its ease of synthesis and versatility. Additionally, it is relatively inexpensive to synthesize and can be easily purified using column chromatography. However, it is important to note that this compound is highly reactive and should be handled with caution.

Future Directions

The potential applications of 2-(azidomethyl)-3,5-dibromothiophene are far-reaching and the possibilities are endless. In the future, this compound could be used in the synthesis of novel materials, such as metal-organic frameworks, nanomaterials, and polymers. Additionally, it could be used in the synthesis of bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Furthermore, it could be used in the development of new fluorescent probes for imaging and sensing applications. Finally, it could be used to study the mechanism of action of various enzymes and to modulate the immune system.

Synthesis Methods

2-(azidomethyl)-3,5-dibromothiophene is synthesized using a two-step process. The first step involves the reaction of 3,5-dibromothiophene with sodium azide in an aqueous solution of acetic acid. This reaction results in the formation of the desired 2-(azidomethyl)-3,5-dibromothiophene. The second step involves the purification of the compound using column chromatography.

Scientific Research Applications

2-(azidomethyl)-3,5-dibromothiophene has been widely used in scientific research due to its unique properties. This compound has been used in the synthesis of various materials, such as polymers, nanomaterials, and metal-organic frameworks. It has also been used in the synthesis of bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Additionally, it has been used in the synthesis of fluorescent probes for imaging and sensing applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(azidomethyl)-3,5-dibromothiophene can be achieved through a multi-step process involving the bromination of thiophene, followed by the introduction of an azide group through a nucleophilic substitution reaction.", "Starting Materials": [ "Thiophene", "Bromine", "Sodium azide", "Methanol", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Bromination of thiophene using bromine in acetic acid to yield 3,5-dibromothiophene", "Treatment of 3,5-dibromothiophene with sodium azide in methanol to yield 2-(azidomethyl)-3,5-dibromothiophene" ] }

CAS RN

2353862-01-6

Product Name

2-(azidomethyl)-3,5-dibromothiophene

Molecular Formula

C5H3Br2N3S

Molecular Weight

297

Purity

95

Origin of Product

United States

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